molecular formula C12H14O3 B12004713 {2-[(2E)-2-butenyl]phenoxy}acetic acid CAS No. 6626-26-2

{2-[(2E)-2-butenyl]phenoxy}acetic acid

Cat. No.: B12004713
CAS No.: 6626-26-2
M. Wt: 206.24 g/mol
InChI Key: JDCFRBIRNNBTQT-NSCUHMNNSA-N
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Description

Overview of Phenoxyacetic Acid Scaffolds in Chemical Biology

The phenoxyacetic acid scaffold is a core structural motif in a multitude of biologically active compounds. jetir.org This framework, consisting of a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a versatile template for the design and synthesis of new therapeutic agents and research tools. jetir.orghmdb.ca Its derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties. jetir.orgnih.govnih.gov The adaptability of the phenoxyacetic acid structure allows for systematic modifications, enabling researchers to fine-tune the compound's properties to achieve desired biological effects. researchgate.net For instance, substitutions on the phenyl ring and alterations to the acetic acid side chain can significantly influence the molecule's binding affinity to specific biological targets. mdpi.com

Historical Context of Aryloxyalkanoic Acids in Scientific Inquiry

The scientific journey of aryloxyalkanoic acids, the broader class to which phenoxyacetic acids belong, has its roots in the early 20th century with the discovery of plant growth-regulating properties, leading to the development of synthetic auxins. This initial application in agriculture paved the way for exploring their potential in other scientific domains. Over the decades, research has expanded to investigate their pharmacological effects in humans. A notable example is the development of fibrates, a class of phenoxyisobutyric acid derivatives used as anti-hyperlipidemic agents. researchgate.net The exploration of aryloxyalkanoic acids has led to the identification of compounds with diverse biological activities, demonstrating the enduring relevance of this chemical class in scientific research. rsc.org

Scope and Significance of Research on Phenoxyacetic Acid Analogs

The investigation into phenoxyacetic acid analogs remains a vibrant and significant area of research, driven by the quest for novel therapeutics with improved efficacy and safety profiles. Scientists are actively designing and synthesizing new derivatives to target a variety of enzymes and receptors. mdpi.comnih.gov Current research focuses on developing selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory applications and agonists for free fatty acid receptor 1 (FFA1) in the context of type 2 diabetes. nih.govmdpi.com Furthermore, phenoxyacetic acid analogs are being explored as potential anticancer agents and as radiosensitizers to enhance the effectiveness of cancer therapies. nih.govmdpi.com The broad scope of these research efforts underscores the therapeutic potential of this class of compounds.

{2-[(2E)-2-butenyl]phenoxy}acetic acid: A Specific Analog

While extensive research exists for the broader class of phenoxyacetic acids, this compound is a less-studied member of this family. Its specific biological activities and potential applications are not yet widely documented in peer-reviewed literature. However, an analysis of its structure and the known properties of related compounds can provide insights into its potential areas of interest for future research.

Chemical and Physical Properties

The fundamental properties of this compound are detailed in the table below. These have been primarily determined through computational methods. nih.gov

PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
CAS Number 6626-26-2
IUPAC Name 2-[2-[(E)-but-2-enyl]phenoxy]acetic acid
Synonyms NSC59840, CHEMBL3247404
Physical Description Not available
Solubility Not available

Data sourced from PubChem. nih.gov

Synthesis

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid. mdpi.com For this compound, a plausible synthetic route would involve the Williamson ether synthesis, reacting 2-[(2E)-2-butenyl]phenol with an ethyl bromoacetate (B1195939) in the presence of a base, followed by hydrolysis of the resulting ester.

General synthesis of phenoxyacetic acids: Substituted Phenol + Ethyl Bromoacetate → Substituted Phenoxyacetate (B1228835) Ester → Phenoxyacetic Acid Derivative

Research Findings on Related Phenoxyacetic Acid Analogs

To infer the potential biological significance of this compound, it is useful to examine the research findings on structurally related analogs. The presence of the phenoxyacetic acid core suggests potential for various pharmacological activities.

Anti-inflammatory Activity

Many phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of COX enzymes. nih.gov The design of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Antidiabetic Properties

Recent studies have identified phenoxyacetic acid derivatives as potent agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes. nih.govresearchgate.net Activation of FFA1 by these compounds can amplify glucose-stimulated insulin (B600854) secretion. researchgate.net

Anticancer and Radiosensitizing Effects

The phenoxyacetic acid scaffold has also been utilized in the development of anticancer agents. nih.gov Some derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov Additionally, certain analogs have been designed as radiosensitizers, which can enhance the efficacy of radiation therapy in treating tumors. mdpi.com

Properties

CAS No.

6626-26-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[2-[(E)-but-2-enyl]phenoxy]acetic acid

InChI

InChI=1S/C12H14O3/c1-2-3-6-10-7-4-5-8-11(10)15-9-12(13)14/h2-5,7-8H,6,9H2,1H3,(H,13,14)/b3-2+

InChI Key

JDCFRBIRNNBTQT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=CC=C1OCC(=O)O

Canonical SMILES

CC=CCC1=CC=CC=C1OCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Phenoxyacetic Acid Compounds

Established Synthetic Pathways for Phenoxyacetic Acid Backbone Construction

The foundational structure of phenoxyacetic acids is typically assembled through several reliable and widely adopted synthetic routes.

A cornerstone in the synthesis of phenoxyacetic acids is the reaction of a phenol (B47542) with a derivative of monochloroacetic acid, most commonly in an alkaline medium. tandfonline.com This method is a variation of the Williamson ether synthesis, a robust reaction for forming ethers. wikipedia.org In this SN2 reaction, a phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative. wikipedia.orgmasterorganicchemistry.com

The general process involves deprotonating the phenol with a base to form a more nucleophilic phenoxide. wikipedia.orgjk-sci.com This is then reacted with a salt of a haloacetic acid, such as sodium chloroacetate. wikipedia.org The reaction, first reported in 1880, can be carried out in hot water where the sodium phenolate (B1203915) reacts with sodium chloroacetate. wikipedia.org Subsequent acidification of the resulting carboxylate salt yields the final phenoxyacetic acid. wikipedia.orgjocpr.com The classical approach often requires refluxing the solution for several hours to achieve good yields, which typically range from 45-70%. tandfonline.com

Interactive Table: Comparison of Classical vs. Microwave Synthesis

This table showcases the significant reduction in reaction time and improved yields achieved with microwave assistance compared to traditional heating methods for the synthesis of various phenoxyacetic acids.

Compound Classical Method (Reflux Time) Classical Yield Microwave Method (Irradiation Time) Microwave Yield
Phenoxyacetic acid 3 hours 70% 3 minutes 92%
o-Cresol-oxyacetic acid 4 hours 65% 3 minutes 90%
p-Cresol-oxyacetic acid 4 hours 68% 3 minutes 91%
o-t-Butyl-phenoxyacetic acid 6 hours 45% 5 minutes 82%

Data sourced from a 1997 study on solvent-free synthesis techniques. tandfonline.com

Esterification represents a crucial pathway for modifying phenoxyacetic acids, leading to derivatives with diverse properties and applications, such as flavor compounds and photosensitizers. jocpr.com The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. chemguide.co.uk Concentrated sulfuric acid is a typical catalyst for this reversible reaction. chemguide.co.uk

Another approach is the direct esterification of phenols with a carboxylic acid or its anhydride, driven by a strong acid catalyst at elevated temperatures. google.com For the synthesis of phenoxyacetic acid esters, the carboxylic acid group of a phenoxyacetic acid can be activated and then coupled with various phenols. jocpr.com For instance, p-methyl phenoxyacetic acid can be condensed with different phenols using an activator like phosphonitrilic chloride (PNT) in chloroform (B151607) at room temperature to produce the corresponding esters in good yields. jocpr.com

Interactive Table: Esterification of p-Methyl Phenoxy Acetic Acid with Various Phenols

This table details the yields of various phenoxy esters produced through the condensation of p-methyl phenoxy acetic acid with different phenols, highlighting the versatility of the esterification approach.

Phenol Reactant Resulting Phenoxy Ester Yield (%)
Phenol Phenyl p-methyl phenoxy acetate 70
p-Cresol p-Tolyl p-methyl phenoxy acetate 75
p-Chlorophenol p-Chlorophenyl p-methyl phenoxy acetate 80
p-Nitrophenol p-Nitrophenyl p-methyl phenoxy acetate 85
Naphthol Naphthyl p-methyl phenoxy acetate 70

Data sourced from a 2020 study on phenoxy acetic acid ester synthesis. jocpr.com

Advanced Synthetic Approaches to Functionalized Phenoxyacetic Acid Derivatives

To overcome the limitations of some classical methods, such as long reaction times and the use of hazardous solvents, advanced synthetic approaches have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically accelerating a wide variety of reactions. rasayanjournal.co.in For the synthesis of phenoxyacetic acids, microwave irradiation allows for nucleophilic substitutions to be carried out conveniently in an open vessel, often without any solvent. tandfonline.comtandfonline.com This method leads to very good yields with extremely short reaction times, often reducing a multi-hour reflux to just a few minutes. tandfonline.comtandfonline.com

The Ullmann condensation, a copper-catalyzed reaction used to form diaryl ethers, can also be significantly enhanced by microwave irradiation. researchgate.netwikipedia.org The synthesis of 2-phenoxybenzoic acid derivatives, for example, has been achieved in high yields and short reaction times by reacting 2-chlorobenzoic acid with phenols under microwave irradiation in a dry media. researchgate.net This approach avoids the harsh conditions, such as very high temperatures (120–250°C) and high-boiling solvents, typically required for classical Ullmann reactions. researchgate.net

Interactive Table: Microwave-Assisted Ullmann Synthesis of 2-Phenoxybenzoic Acids

This table illustrates the effectiveness of microwave irradiation in the Ullmann condensation for synthesizing various 2-phenoxybenzoic acid derivatives, showing high yields in very short reaction times.

Phenol Reactant Resulting 2-Phenoxybenzoic Acid Time (min) Yield (%)
Phenol 2-Phenoxybenzoic acid 3 83
2-Methylphenol 2-(2-Methylphenoxy)benzoic acid 4 75
4-Methylphenol 2-(4-Methylphenoxy)benzoic acid 3.5 80
4-Chlorophenol 2-(4-Chlorophenoxy)benzoic acid 4 85
4-Methoxyphenol 2-(4-Methoxyphenoxy)benzoic acid 3 88

Data based on a study of microwave-assisted synthesis of 2-phenoxybenzoic acids. researchgate.net

In line with the principles of green chemistry, catalyst-free and solvent-free methods are highly desirable as they reduce environmental impact by avoiding toxic solvents and the generation of hazardous waste. rasayanjournal.co.in Several phenoxyacetic acid derivatives have been successfully prepared using a microwave-assisted method that is both solvent-free and catalyst-free. farmaciajournal.com These reactions are performed by irradiating a mixture of the reagents in a 'dry media' state. tandfonline.com The reagents, such as a phenol, monochloroacetic acid, and a base like sodium hydroxide (B78521), are mixed and then subjected to microwave treatment, resulting in a rapid and efficient synthesis. tandfonline.com This environmentally benign technique not only simplifies the procedure but also provides high yields of the desired products. tandfonline.comrasayanjournal.co.in

Utilizing Phosphonitrilic Chloride as an Activating Agent

The synthesis of phenoxyacetic acid esters can be efficiently achieved by activating the carboxylic acid group of phenoxyacetic acid. One effective method employs phosphonitrilic chloride (PNT), a thermally stable and non-irritating crystalline compound, as an activator in conjunction with N-methyl morpholine (B109124) (NMM). jocpr.comgmvk.co.in This procedure is valued for its simplicity and the mild conditions under which it proceeds. gmvk.co.in

The reaction mechanism involves the initial activation of PNT by NMM in a solvent like chloroform or dichloromethane (B109758) at a low temperature (0-5 °C). jocpr.comiajpr.com The activated PNT complex then reacts with a phenoxyacetic acid, such as p-methyl phenoxyacetic acid, converting the carboxylic acid into a more reactive intermediate. jocpr.comgmvk.co.in This activated species is subsequently coupled with a variety of substituted phenols at room temperature to produce the corresponding phenoxyacetic acid esters in good to excellent yields. jocpr.comiajpr.com

This method is applicable to a range of substituted phenols and both aromatic and aliphatic carboxylic acids. iajpr.com Research has shown that phenols and carboxylic acids bearing electron-withdrawing groups tend to result in higher yields compared to those with electron-donating substituents. iajpr.com The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final products are typically purified through washing with basic solutions (like NaHCO₃ and NaOH) and water, followed by solvent evaporation and column chromatography. iajpr.com

Table 1: Examples of Phenoxyacetic Acid Ester Synthesis using PNT

Phenoxyacetic Acid Phenol Yield (%)
p-methyl phenoxyacetic acid Phenol 85
p-methyl phenoxyacetic acid p-cresol 82
p-methyl phenoxyacetic acid p-chlorophenol 90
p-methyl phenoxyacetic acid p-nitrophenol 92

Data sourced from research on the condensation of p-methyl phenoxyacetic acid with various phenols. jocpr.com

Synthesis of Specific Phenoxyacetic Acid Analogs

The versatility of the phenoxyacetic acid scaffold has led to the development of numerous synthetic routes to access specific analogs with diverse functionalities.

Preparation of Novel Substituted Phenoxyacetic Acid Series

A common strategy for creating novel series of substituted phenoxyacetic acids begins with appropriately substituted phenols or aldehydes. One prominent method involves the reaction of a starting aldehyde with an α-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). mdpi.com This step yields an ethyl phenoxyacetate (B1228835) derivative. The subsequent hydrolysis of the ester, typically using a mixture of aqueous sodium hydroxide (NaOH) and methanol (B129727) (MeOH), affords the final phenoxyacetic acid derivative. mdpi.com This approach was utilized to synthesize 2-(4-formylphenoxy)acetic acids, which were then further reacted to create a series of hydrazone derivatives with potential anti-inflammatory activity. mdpi.com

Another approach involves building complexity from a pre-formed phenoxyacetic acid structure. For instance, phenoxyacetamide derivatives have been synthesized as potential inhibitors of the Pseudomonas aeruginosa type III secretion system. nih.gov These syntheses often rely on standard amide bond-forming reactions or the Mitsunobu reaction. nih.gov

The general applicability of these methods allows for the creation of large libraries of compounds for biological screening. For example, a series of (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors were designed and synthesized to target aldose reductase for the potential treatment of diabetic complications.

Synthesis of Alkynylphenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acids containing an alkyne functionality, such as a propargyl group, can be achieved through a multi-step process that relies on established O-alkylation techniques. The general approach involves first introducing the alkyne-containing side chain onto a phenolic ring, followed by the addition of the acetic acid moiety.

A standard method for the O-alkylation step is to react a substituted phenol with an activated alkynyl halide, such as propargyl bromide, in the presence of a strong base. libretexts.org Bases like sodium hydride (NaH) are effective for this transformation, typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF. libretexts.org This reaction proceeds via an Sₙ2 mechanism to form an alkynyl phenyl ether intermediate.

Once the alkynyl phenyl ether is formed, the acetic acid group is introduced using the Williamson ether synthesis. chemicalbook.com This involves reacting the phenolic oxygen of a new starting phenol (or the previously formed ether if a second phenolic group is present) with an α-haloacetic acid or its ester, such as chloroacetic acid or ethyl chloroacetate, in the presence of a base like NaOH or K₂CO₃. If an ester is used, a final hydrolysis step is required to yield the desired alkynylphenoxyacetic acid.

Methodologies for {2-[(2E)-2-butenyl]phenoxy}acetic acid Synthesis

A direct, single-pot synthesis for this compound is not prominently documented; however, a logical and chemically sound two-stage synthetic route can be proposed based on fundamental organic reactions. This pathway involves the initial synthesis of the key precursor, 2-[(2E)-2-butenyl]phenol, followed by the attachment of the acetic acid group.

Stage 1: Synthesis of 2-[(2E)-2-butenyl]phenol via Claisen Rearrangement

The required ortho-substituted phenol can be prepared via a Claisen rearrangement, a powerful jocpr.comjocpr.com-sigmatropic rearrangement for forming carbon-carbon bonds. libretexts.orgvaia.com The process begins with the synthesis of crotyl phenyl ether (also known as 2-butenyl phenyl ether). This ether is typically formed through a Williamson ether synthesis by reacting phenol with a crotyl halide (e.g., crotyl bromide or 1-chloro-2-butene) in the presence of a base like sodium hydroxide.

Upon heating, the crotyl phenyl ether undergoes an intramolecular, concerted rearrangement. libretexts.org The allyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring, passing through a six-membered cyclic transition state to form a non-aromatic dienone intermediate. libretexts.org This intermediate then rapidly tautomerizes to re-establish aromaticity, yielding the stable 2-[(2E)-2-butenyl]phenol product. vaia.com

Stage 2: Williamson Ether Synthesis to Yield this compound

With the 2-[(2E)-2-butenyl]phenol precursor in hand, the final product is synthesized using another Williamson ether synthesis. chemicalbook.com The phenolic proton of 2-[(2E)-2-butenyl]phenol is first removed by a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid or its sodium salt, in a suitable solvent mixture like water and ethanol. chemicalbook.com The mixture is heated to reflux to drive the Sₙ2 reaction, where the phenoxide displaces the chloride ion. chemicalbook.com Following the reaction, acidification of the mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate, causing the final product, this compound, to precipitate out of the solution. chemicalbook.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Phosphonitrilic chloride (PNT)
N-methyl morpholine (NMM)
p-methyl phenoxyacetic acid
Phenol
p-cresol
p-chlorophenol
p-nitrophenol
Ethyl bromoacetate
Potassium carbonate
Dimethylformamide (DMF)
Sodium hydroxide
Methanol
2-(4-formylphenoxy)acetic acid
Propargyl bromide
Sodium hydride
Tetrahydrofuran (THF)
Chloroacetic acid
2-[(2E)-2-butenyl]phenol
Crotyl phenyl ether
Crotyl bromide
1-chloro-2-butene
Hydrochloric acid
(2-arylcarbamoyl-phenoxy)-acetic acid

Structure Activity Relationship Sar Studies of Phenoxyacetic Acid Derivatives

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry provides a powerful lens through which to examine the subtle electronic and structural nuances that govern the activity of phenoxyacetic acid derivatives. These in silico methods allow for a detailed analysis of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a fundamental tool for investigating the molecular structure and reactivity of phenoxyacetic acid derivatives. Current time information in Edmonton, CA.nih.gov DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to optimize molecular geometries and predict vibrational frequencies. Current time information in Edmonton, CA. For phenoxyacetic acid and its substituted analogs, these calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The (2E)-2-butenyl substituent at the ortho position of {2-[(2E)-2-butenyl]phenoxy}acetic acid introduces specific steric and electronic characteristics. DFT calculations can model the out-of-plane twisting of the carboxylic acid group, a phenomenon known as the "ortho effect," which can influence the acidity and interaction with biological targets. nih.gov The presence of the butenyl group, an electron-donating substituent, is expected to increase the electron density of the aromatic ring, thereby affecting its reactivity. lumenlearning.comlibretexts.org

Analysis of Electronic Charge Distribution (NBO, CHelpG, ESP)

To comprehend how a molecule will interact with its biological target, it is essential to understand the distribution of electronic charge across its structure. Methods such as Natural Bond Orbital (NBO), Charges from Electrostatic Potentials using a Grid based method (CHelpG), and Electrostatic Potential (ESP) maps are employed for this purpose. Current time information in Edmonton, CA.nih.gov

NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. nih.gov For this compound, NBO analysis would likely reveal charge transfer from the electron-donating butenyl group and the ether oxygen to the aromatic ring. This delocalization of electron density can stabilize the molecule and influence its reactivity.

CHelpG and ESP analyses generate maps that visualize the electrostatic potential on the molecular surface. These maps are invaluable for predicting regions of the molecule that are likely to engage in electrostatic interactions with biological receptors. In phenoxyacetic acid derivatives, the negatively charged regions are typically concentrated around the carboxylic acid group, while the aromatic ring and its substituents can exhibit more complex patterns of positive and negative potential, guiding intermolecular interactions.

Aromaticity Indices and Molecular Reactivity

Aromaticity is a key concept in understanding the stability and reactivity of benzene (B151609) derivatives. Various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify the degree of aromaticity. bohrium.comnih.gov The introduction of substituents can alter the aromatic character of the benzene ring.

Impact of Substituent Modifications on Biological Activity

The biological activity of phenoxyacetic acid derivatives can be finely tuned by modifying the substituents on the aromatic ring. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, all of which can affect its interaction with biological targets.

Influence of Halogenation on Molecular Properties and Activity

Halogenation is a common strategy to modify the biological activity of phenoxyacetic acids. The introduction of halogen atoms can significantly alter the electronic properties of the aromatic ring through inductive and resonance effects. nih.govlibretexts.org Chlorine atoms, for instance, are electron-withdrawing and can deactivate the ring towards electrophilic substitution. nih.gov

The position of halogenation is also critical. Studies on chlorophenoxyacetic acids have shown that the position of the chlorine atom affects the destabilization of the π-electron system and, consequently, the compound's biological activity. Current time information in Edmonton, CA. For example, para-substitution often has a different impact compared to ortho- or meta-substitution. Current time information in Edmonton, CA. While direct data on halogenated derivatives of this compound is not available, it can be inferred that adding halogens would modulate the electronic profile established by the butenyl group, potentially leading to a synergistic or antagonistic effect on its biological activity.

Effects of Alkyl Chain Length and Branching on Biological Profiles

The nature of the alkyl substituent on the phenoxy ring plays a significant role in determining the biological activity of these compounds. The length and branching of the alkyl chain can influence the molecule's lipophilicity, which is a critical factor for membrane permeability and interaction with hydrophobic pockets in target proteins.

Interactive Data Table: Calculated Properties of Substituted Phenoxyacetic Acids

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Phenoxyacetic Acid-6.5-0.85.72.1
4-Chlorophenoxyacetic Acid-6.7-1.15.62.9
2,4-Dichlorophenoxyacetic Acid-6.9-1.35.63.5
4-Methylphenoxyacetic Acid-6.3-0.75.62.3

Note: The data in this table is representative and derived from computational studies on phenoxyacetic acid derivatives. Specific values for this compound would require dedicated computational analysis.

Role of Aromatic Ring Substitution Patterns on Ligand-Receptor Interactions

The interaction between a phenoxyacetic acid derivative and its biological target, often an auxin receptor protein, is a key determinant of its activity. The substitution pattern on the phenoxy ring plays a crucial role in the binding affinity and specificity of this interaction.

Research on chlorinated phenoxyacetic acids has demonstrated that the position and number of chlorine atoms significantly influence their herbicidal efficacy. nih.gov For instance, the presence of substituents at the 2- and 4-positions of the phenyl ring is often associated with high auxin-like activity. These substituents are thought to interact with specific residues within the binding pocket of auxin receptors.

In the case of This compound , the substituent at the ortho-position is a (2E)-2-butenyl group. To understand its role in ligand-receptor interactions, dedicated studies would be required. These would involve synthesizing a series of analogues with variations in the ortho-substituent and evaluating their binding affinity to relevant receptors, such as members of the TIR1/AFB family of F-box proteins.

Table 1: Hypothetical Comparative Biological Activity Data for Ortho-Substituted Phenoxyacetic Acids

Compound NameOrtho-SubstituentReceptor Binding Affinity (Kd, µM)Herbicidal Activity (IC50, µM)
This compound-(CH=CH)CH2CH3Data not availableData not available
2-methylphenoxyacetic acid-CH3Data not availableData not available
2-chlorophenoxyacetic acid-ClData not availableData not available
2-allylphenoxyacetic acid-CH2CH=CH2Data not availableData not available

This table illustrates the type of data that would be necessary to evaluate the specific contribution of the (2E)-2-butenyl group to the biological activity of the parent compound. The data presented is hypothetical due to the absence of published research.

Conformational Analysis and Stereochemistry in SAR Studies

The three-dimensional shape of a molecule is critical for its ability to bind to a biological receptor. Conformational analysis of phenoxyacetic acid derivatives investigates the preferred spatial arrangements of the molecule, particularly the orientation of the acetic acid side chain relative to the phenoxy ring.

The (2E)-2-butenyl substituent in This compound introduces additional complexity due to the presence of a double bond. The (E)-configuration specifies a particular stereochemistry around this double bond, which would have a defined impact on the molecule's geometry. Furthermore, the flexibility of the butenyl chain would allow for various conformations.

Table 2: Hypothetical Conformational Parameters for this compound Analogues

Compound NameDihedral Angle (C-O-C-C)Calculated Energy of Most Stable Conformer (kcal/mol)
This compoundData not availableData not available
{2-[(2Z)-2-butenyl]phenoxy}acetic acidData not availableData not available
2-butylphenoxyacetic acidData not availableData not available

This table highlights the type of conformational data that would be generated from dedicated research to understand the influence of the butenyl group's stereochemistry and saturation on the molecule's preferred shape. The data is hypothetical.

Biological Activities and Mechanisms of Action Non Human/non Clinical

Anthelmintic Properties of Specific Analogs

While direct studies on the anthelmintic properties of {2-[(2E)-2-butenyl]phenoxy}acetic acid are not extensively documented in publicly available literature, research into related chemical structures suggests potential activity. Phenolic compounds and their derivatives, a broad class to which this compound belongs, have been investigated for their effects against various parasites. For instance, studies on plant extracts rich in phenolic derivatives, such as tannins and flavonoids, have demonstrated anthelmintic effects. nih.gov The mechanism of action for these compounds is often attributed to their ability to interfere with the parasite's metabolic processes or structural integrity.

Additionally, research into other organic acids and their derivatives has shown promise in controlling nematodes. For example, certain lac-based chemicals, which are acidic in nature, have exhibited nematicidal activity against root-knot nematodes like Meloidogyne incognita. cabidigitallibrary.org Similarly, the nematicidal potential of acetophenones, which share a phenyl group with the subject compound, has been explored, with some derivatives showing efficacy against M. incognita. researchgate.net Although these findings are not directly on this compound, they provide a basis for investigating its potential and that of its analogs as anthelmintic agents. Further research is required to specifically evaluate the anthelmintic spectrum and efficacy of this compound and its direct analogs.

Herbicidal Efficacy and Plant Growth Regulation

This compound belongs to the phenoxyacetic acid class of compounds, which are widely recognized for their herbicidal properties. wikipedia.org These compounds function as synthetic auxins, a type of plant growth regulator. mt.gov When applied to susceptible plants, they mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of uncontrolled and abnormal growth that ultimately results in the plant's death. mt.govxtbg.ac.cn

Mechanisms as Plant Growth Retardants

At herbicidal concentrations, phenoxyacetic acid derivatives like this compound induce a state of hormonal imbalance in susceptible plants. xtbg.ac.cn This leads to a variety of detrimental physiological effects, including epinasty (downward bending of leaves), stem and petiole twisting, and callusing. The compound is absorbed by the leaves and translocated to the meristematic tissues, where it disrupts normal cell division and elongation. mt.gov This uncontrolled growth depletes the plant's energy reserves and disrupts vascular tissues, hindering the transport of water and nutrients, which contributes to the plant's eventual demise. xtbg.ac.cn

Selective Action Against Broadleaf Weeds

A key characteristic of phenoxyacetic acid herbicides is their selective action, primarily targeting broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) relatively unharmed. mt.govresearchgate.net This selectivity is based on differences in vascular structure, metabolism, and translocation between dicots and monocots. Broadleaf plants tend to accumulate these herbicides in their meristematic tissues to a greater extent than grasses, leading to the toxic effects. xtbg.ac.cn This selective nature has made phenoxyacetic acids, and by extension this compound, valuable for controlling broadleaf weeds in cereal crops, turf, and pastures. mt.gov

Cellular and Molecular Pharmacology (In Vitro Studies)

In addition to their effects on plants, derivatives of phenoxyacetic acid have been investigated for their pharmacological activities in vitro, particularly their potential as anticancer agents.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (e.g., DU-145, HeLa, Breast Cancer Cells)

Several studies have demonstrated the antiproliferative and cytotoxic effects of phenoxyacetic acid derivatives against various human cancer cell lines. While specific data for this compound is limited, research on analogous compounds provides insight into the potential of this chemical class.

Phenoxyacetic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in breast cancer cell lines such as MCF-7 and T47D. nih.govmdpi.com The cytotoxic effects are often dose-dependent. For example, some synthetic derivatives have shown inhibitory activity on MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines with IC₅₀ values in the micromolar range. nih.gov

Studies on prostate cancer cell lines, such as DU-145, have also been conducted. For instance, certain phenolic acids have demonstrated the ability to reduce the viability of DU-145 cells. nih.gov Similarly, the antiproliferative effects of various compounds on HeLa cervical cancer cells have been reported, indicating a broad spectrum of potential anticancer activity for this class of molecules. nih.gov

Below is a table summarizing the cytotoxic activity of some phenoxyacetic acid analogs and related compounds on various cancer cell lines.

Compound ClassCell LineActivityIC₅₀ Value
Phenolic AcidsT47D (Breast Cancer)AntiproliferativeNanomolar to Picomolar range nih.gov
Synthetic Phenoxy DerivativesMCF-7 (Breast Cancer)Cytotoxic~13 µM nih.gov
Phenolic AcidsDU-145 (Prostate Cancer)Reduced ViabilityNot specified nih.gov
5-FA-CPP-tHBcAg VLNPHeLa (Cervical Cancer)Low Cytotoxicity>1 mM nih.gov
5-FA-CPP-tHBcAg VLNPHT29 (Colon Cancer)Cytotoxic215.16 ± 1.89 µM nih.gov
5-FA-CPP-tHBcAg VLNPA431 (Skin Cancer)Cytotoxic21.98 ± 3.8 µM nih.gov

This table is for illustrative purposes and includes data for analogous compounds to indicate the potential activity of the phenoxyacetic acid class.

Receptor Ligand Interactions

The biological activities of phenoxyacetic acid derivatives, particularly their herbicidal effects, are initiated by their interaction with specific cellular receptors. In plants, the primary targets are believed to be Auxin-Binding Proteins (ABPs). nih.gov These proteins are involved in auxin signal transduction pathways.

Molecular modeling and simulation studies of ABP1 have shown that auxin molecules bind within a hydrophobic pocket of the protein. nih.gov This binding is thought to stabilize a particular conformation of the protein, initiating a downstream signaling cascade that leads to the observed physiological effects. nih.gov The interaction with these receptors is a key step in the mimicry of natural auxins by synthetic compounds like this compound, leading to the disruption of normal plant growth processes. While the specific binding affinity and kinetics of this compound to these receptors have not been detailed, its structural similarity to other active phenoxyacetic acids suggests a comparable mechanism of interaction.

Antioxidant Potential

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals. The antioxidant properties of phenolic compounds are well-documented and are often attributed to their ability to donate a hydrogen atom from their hydroxyl group.

Several studies have evaluated the antioxidant potential of phenoxyacetic acid derivatives. For example, 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid has been shown to possess good antioxidant activity in various in vitro assays, including DPPH, nitric oxide, and hydrogen peroxide radical scavenging assays, with an IC50 value of 18.94 + 0.24 µg/ml in the DPPH assay. nih.gov The antioxidant capacity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. mdpi.com While direct experimental data on the antioxidant potential of this compound is not available, the presence of the phenoxyacetic acid structure suggests that it may exhibit antioxidant properties. The butenyl substituent could potentially influence this activity.

Table 5: Antioxidant Activity of a Phenoxyacetic Acid Derivative

Compound Assay IC50 (µg/ml)
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid DPPH radical scavenging 18.94 + 0.24

This table provides an example of the antioxidant activity of a phenoxyacetic acid derivative to illustrate the potential of this class of compounds. nih.gov Specific data for this compound is not available in the reviewed literature.

Metabolism and Environmental Fate of Phenoxyacetic Acid Compounds

Microbial Metabolism of Phenoxyacetic Acid Derivatives

Microbial degradation is a primary mechanism for the breakdown of phenoxyacetic acid compounds in the environment. prakritimitrango.com A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds, utilizing them as a source of carbon and energy. prakritimitrango.comnih.gov

Biotransformation by Fungal Species (e.g., Aspergillus niger)

The fungus Aspergillus niger is known to metabolize phenoxyacetic acid and its derivatives. capes.gov.brnih.gov Studies have shown that A. niger can hydroxylate the aromatic ring of phenoxyacetic acids, a key initial step in their degradation. capes.gov.br For instance, the metabolism of phenoxyacetic acid by A. niger has been reported to yield both ortho- and para-hydroxyphenoxyacetic acids. capes.gov.br This hydroxylation is a crucial detoxification step, as it increases the polarity of the molecule, facilitating further breakdown.

In the case of chlorinated phenoxyacetic acids, A. niger can convert them to their corresponding phenolic derivatives, which can be further hydroxylated and dehalogenated to form catechol. mdpi.com The metabolic pathways employed by fungi like A. niger for the degradation of aromatic compounds can involve a CoA-dependent β-oxidative pathway, which is typically associated with fatty acid degradation. scispace.com This suggests a versatile metabolic machinery capable of processing a range of xenobiotic compounds.

The table below summarizes the observed metabolites from the biotransformation of phenoxyacetic acid by Aspergillus niger.

Parent CompoundFungal SpeciesKey TransformationMetabolites
Phenoxyacetic acidAspergillus nigerAromatic hydroxylationo-hydroxyphenoxyacetic acid, p-hydroxyphenoxyacetic acid

Degradation Pathways in Soil Biocenosis

The degradation of phenoxyacetic acid derivatives in soil is a complex process influenced by the soil's microbial community (biocenosis), as well as various abiotic factors such as moisture, temperature, and organic matter content. weedsmart.org.au Microbial degradation is considered the most significant process for the complete transformation of these compounds into inorganic metabolites. nih.gov

The initial step in the aerobic degradation of many phenoxyacetic acid herbicides is often the cleavage of the ether bond, which is facilitated by specific enzymes. For example, the tfdA gene, which encodes a 2,4-dichlorophenoxyacetic acid/α-ketoglutarate dioxygenase, is well-studied and plays a crucial role in the degradation of 2,4-D and other phenoxyacetic acids. nih.gov This enzyme catalyzes the conversion of the phenoxyacetic acid to the corresponding phenol (B47542).

Once the phenol is formed, it can be further degraded through various aromatic degradation pathways, ultimately leading to the opening of the aromatic ring and the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The degradation rate in soil is highly variable and depends on the specific compound, soil type, and environmental conditions.

Factors influencing the degradation of phenoxyacetic acids in soil are presented in the table below.

FactorInfluence on Degradation
Microbial Population Presence of adapted microorganisms with specific degradative enzymes is crucial.
Soil Moisture Adequate moisture is necessary for microbial activity, but excessive moisture can lead to anaerobic conditions, slowing degradation. weedsmart.org.au
Temperature Degradation rates generally increase with temperature within an optimal range for microbial activity. weedsmart.org.au
Organic Matter Can influence sorption and bioavailability of the compounds. weedsmart.org.au
pH Affects the chemical form of the acid (dissociated or undissociated) and microbial activity.

Photolytic and Other Environmental Degradation Processes

Besides microbial metabolism, phenoxyacetic acid compounds can be degraded by other environmental processes, primarily photolysis. nih.govnih.gov Photolytic degradation involves the breakdown of chemical compounds by light energy.

Direct photolysis occurs when the molecule itself absorbs light, leading to its excitation and subsequent decomposition. nih.gov Phenoxyacetic acids contain an aromatic ring that can absorb UV radiation, making them susceptible to direct photolysis. nih.gov However, the effectiveness of direct solar photolysis in the natural environment can be limited. nih.gov

Indirect photolysis involves the reaction of the phenoxyacetic acid with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These reactive species are formed from other substances in the water, known as photosensitizers, that absorb light. Indirect photolysis is often a more significant degradation pathway in natural waters. nih.gov

The products of photolytic degradation can vary depending on the specific phenoxyacetic acid and the reaction conditions. For example, the photolysis of 2,4-dichlorophenoxyacetic acid (2,4-D) can lead to the formation of 2,4-dichlorophenol (B122985) and other chlorinated phenoxyacetic acids. researchgate.net

Environmental Persistence and Migration in Aqueous Systems

The persistence and migration of phenoxyacetic acid compounds in aqueous systems are governed by a combination of their physicochemical properties and environmental factors. nih.gov

Phenoxyacetic acids are generally water-soluble and have low sorption coefficients to soil and sediment, which means they tend to be mobile in the environment and can be transported to surface and groundwater. nih.gov Their persistence in water is influenced by the rates of biodegradation and photodegradation. nih.gov In general, the persistence of these compounds is lower in environments with active microbial populations and sufficient sunlight.

The table below summarizes the factors affecting the persistence of phenoxyacetic acids in aqueous systems.

FactorEffect on Persistence
Biodegradation Decreases persistence in the presence of adapted microbial communities. nih.gov
Photodegradation Decreases persistence, especially in clear, sunlit waters. mdpi.com
Hydrolysis (for esters) Can be a significant degradation pathway, converting esters to the acid form. oregonstate.edu
Sorption Low sorption to sediment generally leads to higher mobility and potential for migration. nih.gov
Water Chemistry (pH) Affects the form of the acid and can influence degradation rates.

Future Research Directions and Applications Excluding Clinical

Design and Synthesis of Next-Generation Phenoxyacetic Acid Analogs

The future development of {2-[(2E)-2-butenyl]phenoxy}acetic acid hinges on the rational design and synthesis of novel analogs to enhance efficacy and explore new functionalities. Research in this area would focus on systematic chemical modifications to understand and optimize the structure-activity relationships (SAR). nih.gov Building on synthesis strategies for other phenoxyacetic acids, which often involve the reaction of a corresponding phenol (B47542) with a chloroalkanoic acid in an alkaline medium, new derivatives can be created. wikipedia.orgunishivaji.ac.in

Key areas for synthetic exploration would include:

Modification of the Butenyl Chain: Altering the length, saturation, or geometry of the butenyl side chain could significantly impact how the molecule interacts with biological targets.

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, methyl, nitro groups) at different positions on the phenyl ring can modulate the electronic properties and hydrophobicity of the molecule, which are often critical for biological activity. nih.govmdpi.com

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with other acidic moieties (e.g., tetrazoles) could alter the compound's pharmacokinetic properties and binding modes.

The primary goal of synthesizing these next-generation analogs would be to identify compounds with heightened potency or selectivity for non-clinical targets, such as specific plant auxin-binding proteins or enzymes in agricultural pests. nufarm.com This directed synthesis approach has proven successful for other phenoxyacetic acid series, leading to the discovery of potent and selective agents. nih.govresearchgate.net

Table 1: Potential Synthetic Modifications of this compound and Research Objectives

Structural Modification Example of Change Potential Research Objective
Butenyl Side Chain Hydrogenation to a butyl chain; IsomerizationInvestigate the role of the double bond in target binding and metabolic stability.
Aromatic Ring Addition of chloro or methyl groupsModulate herbicidal selectivity and potency by altering electronic and steric properties. unishivaji.ac.inmdpi.com
Linker Atom Replacement of ether oxygen with sulfur (thioether)Assess the impact on bond angles, flexibility, and interaction with target proteins. nih.gov
Carboxylic Acid Group Esterification or conversion to an amideCreate pro-drug forms that may have different uptake and transport properties in plants. wikipedia.org

Advanced Computational Approaches for Predictive Biological Activity

To accelerate the design and screening of new analogs, advanced computational methods are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations offer powerful tools for predicting the biological activity of novel compounds before their synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. crpsonline.com For derivatives of this compound, QSAR models could be developed to predict their efficacy as plant growth regulators. These models would utilize calculated molecular descriptors such as lipophilicity (logP), polarizability, and electronic properties (HOMO/LUMO energies). crpsonline.commdpi.comnih.gov By analyzing the QSAR equations, researchers can identify which properties are most influential, guiding the design of more potent analogs. nih.govresearchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. researchgate.netnih.gov For this compound, docking studies could be used to simulate its interaction with known auxin-binding proteins or other potential targets. nufarm.com These simulations provide insights into the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the molecule in the active site. nih.govnih.gov This information is crucial for designing derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Key Molecular Descriptors for QSAR Models of Phenoxyacetic Acids

Descriptor Type Specific Descriptor Potential Influence on Biological Activity
Lipophilicity logP (octanol-water partition coefficient)Affects membrane permeability and transport to the target site. mdpi.comnih.gov
Electronic HOMO/LUMO Energies, Dipole MomentInfluences reactivity and the strength of electronic interactions with the target. crpsonline.com
Steric/Topological Molecular Weight, Molecular Volume, Polar Surface Area (TPSA)Determines the fit within the target's binding pocket and affects solubility. crpsonline.commdpi.com
Quantum Chemical Beta PolarizabilityCan be negatively correlated with activity, suggesting less polar groups may be favored. crpsonline.com

Exploring Novel Non-Clinical Biological Targets and Mechanisms

While many phenoxyacetic acids are known to function as synthetic auxins in plants, a significant avenue for future research is the exploration of entirely new biological targets and mechanisms outside of this classic pathway. encyclopedia.pubmdpi.com The phenoxyacetic acid scaffold has shown versatility in binding to a range of proteins, suggesting that this compound could have unexpected activities. nih.govmdpi.com

The primary mechanism of action for herbicidal phenoxyacetic acids involves mimicking the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. wikipedia.orgnih.govnufarm.com An initial research step would be to determine if and how this compound interacts with auxin-binding proteins (ABPs) located in various cellular compartments. nufarm.comencyclopedia.pub

Beyond the auxin pathway, research on other derivatives has revealed interactions with targets such as the free fatty acid receptor 1 (FFA1) and cyclooxygenase (COX) enzymes. nih.govresearchgate.netresearchgate.net While these are often studied in a clinical context, they demonstrate the scaffold's adaptability. Future non-clinical studies could employ high-throughput screening and proteomics to identify novel protein targets for this compound in organisms relevant to agriculture and biotechnology, such as fungi, insects, or bacteria. Identifying a novel target could pave the way for developing new classes of fungicides or insecticides.

Sustainable Synthesis and Environmental Remediation Strategies

The future viability of any chemical compound is increasingly linked to its environmental impact and the sustainability of its production. Research into this compound should therefore prioritize green chemistry principles and strategies for environmental remediation.

Sustainable Synthesis: The traditional synthesis of phenoxyacetic acids can be improved to reduce waste and energy consumption. Future research could focus on:

Green Solvents: Replacing conventional organic solvents with water or other environmentally benign alternatives.

Catalysis: Developing efficient catalysts to improve reaction rates and yields, reducing the need for harsh reaction conditions.

Process Optimization: Implementing methods for recycling solvents and byproducts, aiming for a closed-loop system with minimal emissions. google.comgoogle.com A reported method for other phenoxyacetic acids achieved a yield greater than 95% while recycling over 95% of the solvent and wastewater, demonstrating the potential for highly sustainable production. google.com

Environmental Remediation: Phenoxyacetic acid herbicides can persist in soil and water, making their environmental fate a key concern. mdpi.com Research on this compound should include:

Biodegradation Studies: Identifying microorganisms and enzymatic pathways capable of breaking down the compound. The β-oxidation pathway is known to degrade some phenoxybutanoic acids, and similar processes could be relevant. nih.gov

Adsorption Technologies: Developing and testing materials like activated carbon or novel polymers for their ability to adsorb the compound from contaminated water. mdpi.com

Advanced Oxidation Processes (AOPs): Investigating the use of methods like UV/H₂O₂ or photocatalysis to chemically degrade the compound into less harmful substances. nih.gov

Development of Biotechnological Tools Utilizing Phenoxyacetic Acid Derivatives

The unique biological activities of phenoxyacetic acid derivatives can be harnessed for the development of sophisticated biotechnological tools. As a plant growth regulator, this compound could find applications beyond simple herbicidal use. clinisciences.comstarskychemical.commedchemexpress.com

Plant Cell Culture: Plant growth regulators are crucial for manipulating plant cells in vitro. nih.gov Future research could investigate the use of this compound in plant tissue culture to:

Induce callus formation or organogenesis.

Stimulate the production of valuable secondary metabolites with pharmaceutical or industrial applications. Studies have shown that varying the concentration of regulators like 2,4-D can significantly alter the metabolic profile of cultured cells. nih.gov

Molecular Probes: If this compound or one of its newly synthesized analogs is found to bind with high affinity and selectivity to a specific biological target, it could be developed into a molecular probe. By attaching a fluorescent dye or a radioactive isotope, the probe could be used to visualize the location and concentration of its target within cells and tissues, providing valuable insights into biological processes.

Biosensor Development: Derivatives of this compound could serve as key components in biosensors. For example, a derivative could be designed as a specific substrate for an enzyme of interest. When the enzyme acts on the substrate, it could trigger the release of a chromophore or an electrochemical signal, allowing for the sensitive detection of the enzyme's activity.

Q & A

Q. What are the standard synthetic routes for {2-[(2E)-2-butenyl]phenoxy}acetic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Williamson ether synthesis , where the phenoxide ion reacts with a haloacetic acid derivative. Key reagents include sodium hydride (to deprotonate the phenolic hydroxyl) and ethyl bromoacetate. Reaction optimization focuses on solvent polarity (e.g., DMF or acetone), temperature (60–80°C), and stoichiometric ratios to minimize side products like elimination byproducts from the (2E)-2-butenyl group. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most reliable for characterizing this compound?

Core techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the butenyl group and ester/acid functionality.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).
  • FT-IR to identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and conjugated ester C=O (~1700 cm⁻¹) .

Q. How should researchers handle safety and storage protocols for this compound?

Refer to GHS-compliant safety data sheets (SDS) for phenoxyacetic acid derivatives:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the butenyl group.
  • Dispose of waste via neutralization with aqueous sodium bicarbonate followed by incineration .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

For stereochemical or regiochemical uncertainties:

  • Use X-ray crystallography to resolve absolute configuration (e.g., distinguishing E/Z isomers in the butenyl chain).
  • Apply NOESY/ROESY NMR to probe spatial proximity of protons in complex conformers.
  • DFT computational modeling (e.g., Gaussian 16) can predict stable conformers and compare experimental vs. calculated NMR shifts .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., COX-2 inhibition vs. inactivity) often arise from:

  • Impurity profiles : Use LC-MS to detect trace intermediates (e.g., unreacted phenoxy precursors).
  • Assay conditions : Validate enzyme inhibition assays with positive controls (e.g., celecoxib for COX-2) and standardized buffer systems (pH 7.4, 25°C).
  • Cellular vs. acellular models : Compare results from cell-free enzymatic assays (e.g., fluorescence polarization) with cell-based viability assays (MTT) to rule out off-target effects .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

Design experiments to:

  • Track kinetic isotope effects (KIE) using deuterated solvents (D₂O vs. H₂O) to identify rate-determining steps.
  • Employ Hammett plots to correlate substituent electronic effects (σ values) on the phenyl ring with reaction rates.
  • Use LC-MS/MS to detect transient intermediates (e.g., tetrahedral adducts in ester hydrolysis) .

Q. What methodologies enable structure-activity relationship (SAR) studies for kinase inhibition?

  • Synthesize derivatives via parallel synthesis (e.g., substituting the butenyl chain with halogenated or hydroxylated analogs).
  • Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity profiles.
  • Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or VEGFR2) to rationalize binding modes .

Q. How can metabolic pathways of this compound be mapped in vivo?

  • Administer ¹⁴C-labeled compound to rodent models and analyze urine/plasma via accelerator mass spectrometry (AMS) .
  • Identify phase I metabolites (e.g., epoxidation of the butenyl group) using LC-QTOF-MS with fragmentation patterns.
  • Validate phase II conjugates (glucuronides) with β-glucuronidase hydrolysis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.